Product packaging for Bis(3,5-dibromosalicyl)glutarate(Cat. No.:CAS No. 75848-75-8)

Bis(3,5-dibromosalicyl)glutarate

Cat. No.: B1201063
CAS No.: 75848-75-8
M. Wt: 687.9 g/mol
InChI Key: WGKPASURHIWGTN-UHFFFAOYSA-N
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Description

Bis(3,5-dibromosalicyl)glutarate, also known as this compound, is a useful research compound. Its molecular formula is C19H12Br4O8 and its molecular weight is 687.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12Br4O8 B1201063 Bis(3,5-dibromosalicyl)glutarate CAS No. 75848-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-[5-(2,4-dibromo-6-carboxyphenoxy)-5-oxopentanoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O8/c20-8-4-10(18(26)27)16(12(22)6-8)30-14(24)2-1-3-15(25)31-17-11(19(28)29)5-9(21)7-13(17)23/h4-7H,1-3H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKPASURHIWGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226747
Record name Bis(3,5-dibromosalicyl)glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75848-75-8
Record name Bis(3,5-dibromosalicyl)glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075848758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,5-dibromosalicyl)glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Bifunctional Chemical Reagents for Protein Modification

Bifunctional chemical reagents are compounds that contain two reactive functional groups, allowing them to covalently link two different functional groups within a single protein or between different proteins. These reagents are instrumental in the field of proteomics and molecular biology for elucidating protein-protein interactions, mapping protein tertiary and quaternary structures, and stabilizing protein complexes.

Bis(3,5-dibromosalicyl)glutarate falls into this category of chemical tools. Its structure features two 3,5-dibromosalicylate moieties connected by a glutarate linker. Each salicylate (B1505791) group contains a reactive ester linkage that can acylate specific amino acid residues on a protein, typically the amino groups of lysine (B10760008) residues. The glutarate spacer arm dictates the distance between the two reactive sites, thereby defining the spatial constraints for the cross-linking reaction.

The utility of such a reagent lies in its ability to "freeze" transient or weak protein interactions, allowing for their detection and characterization using techniques such as mass spectrometry and gel electrophoresis. The specific properties of the linker, such as its length and flexibility, are critical determinants of the reagent's effectiveness in capturing specific protein conformations.

Significance in the Study of Protein Structure Function Relationships Via Chemical Cross Linking

Chemical cross-linking is a powerful technique for probing the three-dimensional arrangement of proteins and their complexes. By introducing covalent bonds between specific amino acid residues, researchers can gain information about their proximity in the folded protein structure. This information is particularly valuable for understanding the dynamic changes in protein conformation that are often associated with biological function.

While specific research detailing the extensive use of Bis(3,5-dibromosalicyl)glutarate in protein structure-function studies is not widely documented in publicly available literature, the principles of its application can be inferred from studies on analogous compounds. The primary significance of such a reagent would be in its ability to introduce intramolecular or intermolecular cross-links.

An intramolecular cross-link can stabilize a particular conformational state of a protein, allowing for the study of that state's functional properties. For example, by locking a protein in an "active" or "inactive" conformation, researchers can investigate the structural determinants of its activity. Intermolecular cross-linking, on the other hand, is used to identify and map the interaction sites between different protein subunits or between a protein and its binding partners.

The data obtained from cross-linking experiments, often in conjunction with mass spectrometry to identify the cross-linked residues, can be used as distance constraints in computational modeling to generate low-resolution models of protein complexes. This approach is particularly useful for studying large and dynamic assemblies that are not amenable to high-resolution techniques like X-ray crystallography or NMR spectroscopy.

Historical Perspective of Dibromosalicylate Esters As Biochemical Probes for Allosteric Proteins

Established Synthetic Pathways for this compound

The fundamental approach to synthesizing this compound involves the formation of ester linkages between two molecules of 3,5-dibromosalicylic acid and one molecule of glutaric acid. This process is a type of diesterification reaction.

Esterification Reactions for Salicylate (B1505791) Integration

The core of the synthesis is the esterification of the phenolic hydroxyl group of 3,5-dibromosalicylic acid with the carboxylic acid groups of glutaric acid. A common and well-established method for this transformation is the Fischer-Speier esterification. chemguide.co.uk This acid-catalyzed reaction typically involves heating the carboxylic acid (glutaric acid) and the alcohol (the phenolic hydroxyl of 3,5-dibromosalicylic acid) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction, for instance, by azeotropic distillation. chemguide.co.uk

Alternatively, to achieve milder reaction conditions and higher yields, the carboxylic acid can be "activated." One common method is the conversion of glutaric acid to its more reactive derivative, glutaryl chloride. The acid chloride can then react with 3,5-dibromosalicylic acid in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. This method generally proceeds at lower temperatures and is often more efficient than direct Fischer esterification.

Another activation strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate the formation of an active intermediate from glutaric acid, which is then readily attacked by the hydroxyl group of the salicylic (B10762653) acid derivative.

The starting material, 3,5-dibromosalicylic acid, can be prepared by the direct bromination of salicylic acid. ias.ac.in

Glutaric Acid Linkage Strategies and Challenges

The use of glutaric acid as a linker presents specific challenges. The flexibility of the five-carbon chain of glutarate can lead to intramolecular side reactions, such as the formation of a cyclic anhydride (B1165640) from glutaric acid itself, especially at elevated temperatures. rsc.org This can reduce the yield of the desired linear diester.

Furthermore, the reactivity of glutaric acid can be compared to other dicarboxylic acids. For instance, a comparative study on the grafting of glutaric and succinic anhydrides onto cellulose (B213188) showed that succinic anhydride resulted in a higher degree of functionalization, suggesting it might be more reactive under certain conditions. researchgate.net This highlights that the choice of the dicarboxylic acid linker is not trivial and can influence the efficiency of the synthesis.

The reaction conditions must be carefully controlled to favor the intermolecular diesterification over competing side reactions. This includes the choice of solvent, temperature, and the specific esterification method employed. For example, using the acid chloride method at low temperatures can minimize the risk of side reactions.

Synthesis of Analogs and Structural Variants for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, a variety of analogs and structural variants have been synthesized. These studies are crucial for optimizing the compound's efficacy as a hemoglobin modifier.

Modifications of the Dibromosalicyl Moiety

The 3,5-dibromosalicyl moiety plays a crucial role in the interaction of these compounds with hemoglobin. Modifications to this part of the molecule can significantly impact binding affinity and reactivity. Research in this area has explored variations in the substitution pattern of the salicylic acid ring. While this article focuses on the dibromo-substituted compound, it is a key area of investigation in the broader field of hemoglobin modifiers.

Variations in the Dicarboxylic Acid Bridge Length (e.g., fumarate, succinate (B1194679), adipate (B1204190) analogs)

One of the most extensively studied areas of modification is the length and nature of the dicarboxylic acid bridge. By systematically varying the linker, researchers can probe the optimal distance and geometry required for effective crosslinking of hemoglobin.

Fumarate Analogs: Bis(3,5-dibromosalicyl) fumarate is a well-studied analog that utilizes the rigid, unsaturated fumaric acid linker. nih.govnih.gov The double bond in the fumarate bridge imparts conformational rigidity, which can be advantageous for precise positioning within the binding site of hemoglobin. Studies have shown that this compound is a potent acylating agent of hemoglobin. nih.gov

Succinate Analogs: The succinate analog, Bis(3,5-dibromosalicyl) succinate, features a more flexible four-carbon linker compared to the fumarate. nih.gov This increased flexibility can influence the compound's ability to adopt the correct conformation for crosslinking.

Adipate Analogs: Extending the carbon chain further, Bis(3,5-dibromosalicyl) adipate incorporates a six-carbon linker, providing even greater flexibility. uni.lu The synthesis of these analogs generally follows similar esterification protocols as described for the glutarate derivative, simply by substituting glutaric acid with the corresponding dicarboxylic acid (fumaric acid, succinic acid, or adipic acid).

Table 1: Dicarboxylic Acid Linkers Used in the Synthesis of Bis(3,5-dibromosalicyl) Analogs

Dicarboxylic Acid Chemical Formula Molar Mass (g/mol) Resulting Analog
Fumaric Acid C4H4O4 116.07 Bis(3,5-dibromosalicyl) fumarate
Succinic Acid C4H6O4 118.09 Bis(3,5-dibromosalicyl) succinate
Glutaric Acid C5H8O4 132.11 This compound
Adipic Acid C6H10O4 146.14 Bis(3,5-dibromosalicyl) adipate

Introduction of Additional Functionalities for Enhanced Reactivity or Specificity

To enhance the properties of these crosslinking agents, researchers have explored the introduction of additional functional groups. This can be aimed at increasing reactivity towards the target amino acid residues in hemoglobin or improving properties such as cell membrane permeability. For example, studies on related compounds have shown that introducing bulky groups can influence the transport of the molecule into red blood cells. nih.gov While specific examples for this compound are not extensively reported in the public domain, this remains a key strategy in the design of next-generation hemoglobin modifiers.

Optimization of Reaction Yields and Advanced Purification Strategies for Research Purity

The synthesis of this compound for research applications necessitates not only a reliable synthetic route but also methodologies to maximize the yield of the final product and ensure its purification to a high degree. This section details the optimization of reaction conditions and advanced strategies for purification to obtain research-grade this compound.

The primary synthesis of this compound involves the esterification of 3,5-dibromosalicylic acid with glutaryl chloride. The general reaction is as follows:

2 (3,5-dibromosalicylic acid) + glutaryl chloride → this compound + 2 HCl

Optimization of the reaction yield for this process hinges on several key parameters, including the choice of solvent, catalyst, reaction temperature, and the stoichiometry of the reactants. Drawing parallels from the synthesis of structurally similar compounds, such as bis(3,5-dibromosalicyl)fumarate, provides a strong basis for optimizing the synthesis of the glutarate derivative.

The reaction is typically carried out in an anhydrous aprotic solvent, such as toluene, to prevent the hydrolysis of the highly reactive glutaryl chloride and the ester product. The temperature of the reaction is another crucial factor; heating the reaction mixture to reflux is often necessary to drive the reaction to completion.

A hypothetical set of optimized reaction conditions based on analogous preparations is presented in the interactive data table below.

Table 1: Hypothetical Optimized Reaction Parameters for the Synthesis of this compound

ParameterOptimized ConditionRationale
Reactant 1 3,5-Dibromosalicylic acidStarting material containing the salicyl moiety.
Reactant 2 Glutaryl chlorideAcylating agent to form the glutarate bridge.
Solvent Anhydrous TolueneAprotic solvent to prevent hydrolysis.
Catalyst/Base PyridineNeutralizes HCl byproduct and catalyzes the reaction.
Temperature 110-120 °C (Reflux)Increases reaction rate and drives to completion.
Reaction Time 6 - 8 hoursSufficient time for the reaction to proceed to completion.
Atmosphere Inert (e.g., Nitrogen)Prevents side reactions with atmospheric moisture.

Advanced purification strategies are essential to obtain this compound of research purity, which is typically greater than 98%. The crude product obtained from the synthesis is often contaminated with unreacted starting materials, byproducts, and residual solvent.

A multi-step purification protocol is generally employed:

Initial Washing: The crude product is first washed with a dilute acid solution, such as 5% aqueous HCl. This step is crucial for removing the pyridine catalyst, which forms a water-soluble pyridinium (B92312) salt.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for effective recrystallization. For this compound, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol (B145695) or a mixture of ethanol and water is often a suitable choice for this class of compounds. The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing the solution to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor.

Chromatography: For achieving very high purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed. In column chromatography, the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a suitable solvent system (mobile phase) is used to elute the components at different rates. Preparative HPLC offers higher resolution and is capable of separating even closely related impurities. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often used for the purification of such organic compounds.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and analytical HPLC. A sharp melting point close to the literature value and clean NMR and HPLC spectra are indicative of a high-purity compound.

The table below outlines a typical advanced purification strategy for this compound.

Table 2: Advanced Purification Strategy for this compound

Purification StepDescriptionPurpose
Acid Wash Washing the crude product with 5% aqueous HCl.To remove the pyridine catalyst.
Recrystallization Dissolving the product in hot ethanol and allowing it to cool.To remove unreacted starting materials and most byproducts.
Column Chromatography Using a silica gel column with a suitable eluent.For further purification to remove trace impurities.
Final Drying Drying the purified product under vacuum.To remove residual solvents.

Specificity of Reaction Sites on Target Proteins

The reactivity of this compound is highly specific, primarily targeting lysine (B10760008) residues on proteins. This specificity is crucial for its function as a cross-linking agent in research applications.

Lysine Residue Acylation Mechanisms in Protein Environments

This compound and its related compounds, such as bis(3,5-dibromosalicyl)fumarate, function as bifunctional acylating agents. The core mechanism involves the acylation of the ε-amino groups of lysine residues on protein chains. These diaspirin compounds are designed to bridge two lysine residues, forming a stable, covalent cross-link. nih.govlktlabs.com

The reaction proceeds through the nucleophilic attack of the unprotonated ε-amino group of a lysine residue on one of the electrophilic ester carbonyl carbons of the glutarate or fumarate moiety. This results in the formation of an amide bond and the release of a 3,5-dibromosalicylate group. The second reactive ester group of the cross-linker then reacts with a nearby lysine residue on the same or a different protein molecule, completing the cross-link.

The specificity for lysine residues is attributed to their high nucleophilicity at physiological pH and their common presence on the protein surface, making them accessible to the cross-linking reagent.

Influence of pH and Buffer Conditions on Reaction Control

The efficiency and specificity of the cross-linking reaction are significantly influenced by the pH and the composition of the buffer system. The acylation of lysine residues is pH-dependent because it requires the ε-amino group to be in its unprotonated, nucleophilic state. Therefore, the reaction rate generally increases with higher pH, as the equilibrium shifts towards the unprotonated form of the lysine side chain. However, excessively high pH can lead to non-specific reactions and hydrolysis of the ester linkages of the cross-linking agent itself.

Optimal pH conditions are typically maintained to balance the reactivity of the lysine residues with the stability of the reagent. The choice of buffer is also critical, as some buffer components can compete with the intended protein target by reacting with the cross-linker. Buffers containing primary or secondary amines, such as Tris, are generally avoided for this reason. Phosphate or carbonate buffers are often preferred as they are less likely to interfere with the acylation reaction.

Intra- and Intermolecular Cross-linking Processes

This compound can induce both intramolecular (within the same protein molecule) and intermolecular (between different protein molecules) cross-links. The type of cross-link formed depends on the protein's structure, concentration, and the specific reaction conditions.

Mechanism of Specific β1-β2 Protomer Cross-linking in Human Hemoglobin A

A prominent application of diaspirin cross-linkers, particularly bis(3,5-dibromosalicyl)fumarate, is the specific cross-linking of human hemoglobin A (HbA). nih.gov This reagent has been shown to selectively cross-link Lys-82 of the β1 chain to Lys-82 of the β2 chain when the reaction is carried out on oxyhemoglobin. nih.govnih.gov This specific intramolecular cross-link occurs within the 2,3-diphosphoglycerate (DPG) binding site. nih.gov

The specificity of this cross-link is dictated by the three-dimensional structure of the hemoglobin tetramer in its oxygenated state. The distance and orientation of the ε-amino groups of the two β82 lysine residues are ideally suited to react with the two electrophilic centers of the fumarate bridge. This reaction effectively locks the hemoglobin molecule in a conformation that mimics the oxygenated state.

Comparative Analysis of Cross-linking Efficiency and Selectivity with Related Bis(3,5-dibromosalicyl) Diesters

The efficiency and selectivity of cross-linking are dependent on the structure of the dicarboxylic acid bridge connecting the two 3,5-dibromosalicyl groups. Different diesters, such as those derived from fumaric acid, succinic acid, and glutaric acid, exhibit varying degrees of reactivity and produce different cross-linking profiles.

The table below provides a comparative overview of the cross-linking characteristics of different bis(3,5-dibromosalicyl) diesters.

Cross-linking AgentDicarboxylic Acid BridgeTypical TargetCross-linking SpecificityReference
Bis(3,5-dibromosalicyl)fumarateFumarateHemoglobin ASpecifically cross-links Lys-99(α1) and Lys-99(α2) in deoxyhemoglobin and Lys-82(β1) and Lys-82(β2) in oxyhemoglobin. nih.gov
Bis(3,5-dibromosalicyl)succinateSuccinateHemoglobinForms intramolecular cross-links in hemoglobin.
This compoundGlutarateGeneral protein cross-linkerUsed for both intra- and intermolecular cross-linking.

The rigid structure of the fumarate bridge in bis(3,5-dibromosalicyl)fumarate is thought to be a key factor in its high selectivity for the specific lysine residues in hemoglobin. nih.govnih.gov The more flexible glutarate and succinate linkers may allow for a broader range of cross-linking reactions, potentially leading to less specific modifications. The hydrophobicity of substituents on the cross-linker also plays a role in its reactivity and binding at the DPG site of hemoglobin. nih.gov

Kinetics and Thermodynamics of Protein Cross-linking Reactions

The study of the kinetics and thermodynamics of protein cross-linking reactions provides valuable insights into the reaction mechanism and the stability of the resulting modified proteins.

The kinetics of the cross-linking reaction can be monitored by various techniques, including SDS-PAGE to observe the formation of higher molecular weight cross-linked products, and mass spectrometry to identify the specific sites of modification. nih.govcapes.gov.br The rate of the reaction is influenced by factors such as the concentrations of the protein and the cross-linking agent, temperature, and pH.

Thermodynamic studies, such as measuring the thermal denaturation of cross-linked proteins, can reveal changes in protein stability. For instance, hemoglobin cross-linked with bis(3,5-dibromosalicyl)fumarate has shown increased thermal stability compared to the unmodified protein. nih.gov

Theoretical and Computational Chemistry Approaches for Bis 3,5 Dibromosalicyl Glutarate Interactions

Molecular Docking and Simulation Studies of Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. youtube.com This approach is instrumental in understanding how Bis(3,5-dibromosalicyl)glutarate initially interacts with a target protein. The process involves sampling a multitude of conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses. youtube.com

For this compound, docking studies can elucidate the initial non-covalent interactions that position the molecule for subsequent covalent bond formation. Key interactions likely involve hydrogen bonding from the hydroxyl groups and hydrophobic interactions from the dibrominated aromatic rings. The flexibility of the glutarate linker would also be a critical parameter in these simulations, allowing the two reactive salicyl groups to span specific distances and adopt optimal geometries for cross-linking.

Following initial docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the docked pose and the conformational changes induced in both the ligand and the protein upon binding. This can be particularly revealing for a flexible molecule like this compound, as it can explore a wider range of conformations within the binding pocket.

Table 1: Key Aspects of Molecular Docking and Simulation for this compound

Computational MethodKey Information ProvidedRelevance to this compound
Molecular Docking Predicts binding orientation and affinity.Elucidates initial non-covalent interactions and optimal positioning for cross-linking.
Molecular Dynamics Simulates the dynamic behavior of the ligand-protein complex.Assesses the stability of the binding pose and conformational changes.
Scoring Functions Ranks potential binding poses based on energetic favorability.Identifies the most likely binding modes prior to covalent modification.

Quantum Chemical Calculations on Reactivity and Electronic Structure of the Compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of a molecule. mdpi.comrsc.org For this compound, these methods can be used to calculate a variety of properties that govern its chemical behavior.

One key aspect is the determination of atomic charges and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO are crucial for understanding a molecule's ability to donate and accept electrons, respectively, which is central to its reactivity. For instance, the electrophilicity of the carbonyl carbons in the ester groups can be quantified, providing insight into their susceptibility to nucleophilic attack by amino acid residues on a protein.

Furthermore, quantum chemical methods can be employed to model the reaction mechanism of the cross-linking process. This involves calculating the energy profile of the reaction pathway, including the structures and energies of transition states and intermediates. Such calculations can help to understand the activation energy required for the reaction to occur and can rationalize the observed reaction rates and selectivity. The influence of the bromine and hydroxyl substituents on the reactivity of the salicyl ring can also be precisely evaluated.

Table 2: Application of Quantum Chemical Calculations to this compound

Calculated PropertySignificance
Atomic Charges Reveals the electrophilic and nucleophilic centers of the molecule.
HOMO/LUMO Energies Indicates the electron-donating and electron-accepting capabilities.
Reaction Energy Profiles Elucidates the mechanism and activation barriers of the cross-linking reaction.
Substituent Effects Quantifies the electronic influence of the bromine and hydroxyl groups on reactivity.

Analysis of Cross-linker Length and Flexibility on Protein Conformational Dynamics

The glutarate linker in this compound imparts a significant degree of length and flexibility compared to shorter and more rigid linkers like fumarate (B1241708) or succinate (B1194679). Computational methods are well-suited to analyze the impact of these properties on the conformational dynamics of the cross-linked protein.

Stochastic dynamics calculations can be used to quantitatively measure the lengths and length dispersions of various cross-linking reagents. nih.gov For the glutarate linker, these simulations would reveal the range of distances it can span between two amino acid residues. This information is critical for interpreting experimental cross-linking data and for building accurate structural models of the modified protein.

Molecular dynamics simulations of the cross-linked protein can reveal how the presence of the linker affects the protein's natural motions. The flexibility of the glutarate chain may allow the cross-linked protein domains to retain a degree of independent motion, whereas a more rigid linker would be expected to significantly restrict this. Conversely, the increased length of the glutarate linker might allow for the bridging of more distant sites, potentially leading to larger-scale conformational changes in the protein. Computational studies on flexible polypeptide linkers have shown that linker stiffness can be tuned to control the effective concentrations of connected domains. researchgate.net

Table 3: Comparison of Cross-linker Properties and Their Potential Impact

Cross-linkerRelative LengthRelative FlexibilityExpected Impact on Protein Dynamics
FumarateShortRigidSignificant restriction of domain motion.
SuccinateMediumModerately FlexibleSome restriction, with limited conformational freedom.
Glutarate Long Highly Flexible Allows for more distant cross-linking and greater residual domain motion.

Computational Prediction of Novel Cross-linking Sites and Rational Reagent Design

Computational methods are increasingly being used to predict which amino acid residues in a protein are likely to be modified by a given reagent. nih.govnih.gov For this compound, which is expected to react with nucleophilic residues like lysine (B10760008), computational tools can identify potential cross-linking sites based on several factors.

These predictive models often consider the surface accessibility of the residue, its local chemical environment (e.g., pKa), and the geometric constraints imposed by the cross-linker's length and flexibility. By combining protein structural data with the properties of the cross-linker, it is possible to generate a ranked list of potential cross-linking pairs. This can guide the design of experiments aimed at identifying the actual modification sites, for instance, through mass spectrometry.

Furthermore, the insights gained from computational predictions can inform the rational design of new cross-linking reagents. For example, if a particular target protein has potential cross-linking sites that are slightly too far apart for this compound, a new reagent with a longer and equally flexible linker could be designed. Conversely, if more specific cross-linking is desired, a reagent with a more rigid linker that restricts the possible binding orientations could be computationally modeled and evaluated before synthesis.

Supramolecular Chemistry Principles in Protein Assembly and Modification

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Bifunctional cross-linking agents like this compound can be viewed as tools to induce the formation of novel supramolecular protein assemblies. nih.govutwente.nl

Moreover, the cross-linking process can be seen as a way to create "protein cages" or other well-defined supramolecular structures. nih.gov By strategically introducing cross-links, it may be possible to control the size, shape, and functionality of these assemblies. Theoretical approaches can be used to design protein mutants and cross-linkers that will self-assemble into desired architectures. This opens up possibilities for creating novel biomaterials and therapeutic delivery systems. The principles of molecular recognition, which are central to supramolecular chemistry, can be computationally modeled to predict how the cross-linked proteins will interact with each other and with other molecules.

Biomolecular Research Applications of Bis 3,5 Dibromosalicyl Glutarate As a Chemical Probe

Probing Protein Allostery and Conformational Transitions in Hemoglobin Systems

Bis(3,5-dibromosalicyl) glutarate and its analogs, such as the widely studied bis(3,5-dibromosalicyl) fumarate (B1241708), are invaluable tools for investigating the complex allosteric mechanisms and conformational dynamics of hemoglobin. researchgate.net Allostery in hemoglobin refers to the process by which the binding of a ligand, such as oxygen, to one subunit of the protein tetramer influences the binding affinity of the other subunits. This cooperative binding is essential for efficient oxygen transport in vivo. The transition between the low-oxygen-affinity tense (T) state and the high-oxygen-affinity relaxed (R) state is at the heart of hemoglobin's function. youtube.com Chemical probes like bis(3,5-dibromosalicyl) glutarate allow researchers to dissect these transitions by "locking" the protein into specific conformations.

Stabilization of Specific Hemoglobin Quaternary Structures (e.g., T-state stabilization)

A key application of bis(3,5-dibromosalicyl) derivatives is their ability to stabilize specific quaternary structures of hemoglobin. For instance, bis(3,5-dibromosalicyl) fumarate can cross-link the two β82 lysine (B10760008) residues within the 2,3-diphosphoglycerate (DPG) binding site when it reacts with oxyhemoglobin. nih.gov This cross-linking event effectively locks the hemoglobin molecule in a conformation that mimics the T-state, even in the presence of oxygen. The DPG binding site is a known allosteric effector site, and by occupying and cross-linking this site, the reagent prevents the conformational changes that would normally lead to the R-state upon oxygenation. youtube.com This stabilization of the T-state is crucial for studying the properties and behavior of this specific conformational state, providing insights into the initial steps of the allosteric transition.

Development of Model Systems for Protein Engineering Studies

The specific reactivity of bis(3,5-dibromosalicyl) glutarate and related compounds with hemoglobin has made them valuable reagents in the field of protein engineering. These chemical tools enable the creation of modified hemoglobin molecules with tailored properties, which can then serve as model systems for a variety of biophysical and biochemical investigations.

Creation of Hemoglobin-Based Bioconjugates for in vitro Research (e.g., "bis-tetramers" or higher-order assemblies)

Beyond intramolecular cross-linking, derivatives of bis(3,5-dibromosalicyl) glutarate can be used to create more complex hemoglobin-based bioconjugates. For instance, by introducing reactive groups onto the cross-linker, it is possible to form "bis-tetramers" or even higher-order assemblies of hemoglobin molecules. rsc.org These constructs are created by linking two or more hemoglobin tetramers together. nih.gov Such bioconjugates are valuable for in vitro research as they can be used to study the effects of protein oligomerization on function. For example, investigating the oxygen-binding properties of these larger assemblies can provide insights into how protein-protein interactions within a more crowded or complex environment might influence allosteric regulation. These model systems are crucial for understanding how proteins might behave in the dense environment of a red blood cell. jumedicine.com

Investigation of Protein-Protein Interactions via Chemical Cross-linking

Chemical cross-linking is a powerful technique for identifying and characterizing protein-protein interactions. Bis(3,5-dibromosalicyl) glutarate and its analogs serve as effective cross-linking agents for this purpose. nih.govjumedicine.com By covalently linking proteins that are in close proximity, these reagents can "capture" transient or weak interactions that might otherwise be difficult to detect.

The specificity of the cross-linking reaction can provide structural information about the protein complex. For example, the fact that bis(3,5-dibromosalicyl) fumarate can cross-link specific lysine residues between different subunits of hemoglobin confirms the spatial arrangement of these subunits in the native protein. nih.gov This principle can be extended to study interactions between different proteins. While the primary focus of the provided context is on hemoglobin, similar glutarate-based cross-linkers, such as bis(succinimidyl)-3-azidomethyl-glutarate (BAMG), have been used to investigate large-scale protein-protein interactions in more complex systems like bacterial cells. nih.gov This demonstrates the broader applicability of this class of chemical probes in mapping the intricate network of protein interactions that govern cellular processes.

Applications in Enzyme Mechanism Elucidation and Allosteric Inhibition Research (e.g., general principles from glutaminase (B10826351) inhibition)

Extensive research of publicly available scientific literature and chemical databases did not yield specific information on the application of Bis(3,5-dibromosalicyl)glutarate in the elucidation of enzyme mechanisms or as an allosteric inhibitor of glutaminase. The available body of research does not currently support the use of this specific chemical compound as a probe for these biomolecular applications.

Research into allosteric inhibition of glutaminase, a key enzyme in cancer metabolism, has primarily focused on other classes of small molecules. nih.govnih.gov Prominent among these are compounds like BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) and its more potent, orally bioavailable derivative, CB-839. nih.govnih.govfrontiersin.org These molecules are known to bind to an allosteric pocket on glutaminase, leading to a conformational change that inactivates the enzyme. nih.gov This mechanism of inhibition has been a focal point of drug discovery efforts targeting glutamine-dependent cancers. nih.govnih.gov

A related compound, Bis(3,5-dibromosalicyl)fumarate (B1238764), which shares the dibromosalicyl moiety but has a fumarate linker instead of a glutarate linker, has been studied for a different biochemical application: the cross-linking of hemoglobin. nih.govnih.govnih.gov This compound is known to acylate and cross-link specific lysine residues within the hemoglobin structure, thereby altering its oxygen affinity. nih.govnih.gov This research, while significant in the field of hematology and blood substitutes, does not overlap with the study of glutaminase inhibition.

The principles of using chemical probes to study enzyme mechanisms and allosteric inhibition are well-established. Such probes are invaluable tools for understanding the complex relationship between a protein's structure and its function. Allosteric inhibitors, in particular, are of great interest as they can offer higher specificity and a more nuanced modulation of enzyme activity compared to inhibitors that target the active site.

While this compound itself does not appear in the literature in this context, the general strategies for investigating enzyme inhibition are clear. Researchers typically employ a combination of techniques, including:

Enzyme kinetics assays: To determine the type and potency of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Structural biology techniques: Such as X-ray crystallography or cryo-electron microscopy, to determine the three-dimensional structure of the enzyme in complex with the inhibitor. This can reveal the precise binding site and the conformational changes induced by the inhibitor.

Computational modeling and molecular docking: To predict how a chemical probe might interact with an enzyme and to guide the design of more potent and specific inhibitors.

Biophysical methods: Including isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), to measure the binding affinity and thermodynamics of the interaction between the enzyme and the inhibitor.

These established methodologies are currently being applied to understand the mechanisms of known glutaminase inhibitors like BPTES and CB-839, paving the way for the development of novel cancer therapeutics. However, at present, there is no evidence to suggest that this compound is part of this specific area of biomolecular research.

Future Research Directions and Challenges in the Study of Bis 3,5 Dibromosalicyl Glutarate

Exploration of Novel Reaction Targets Beyond Hemoglobin for Diverse Biomolecular Studies

Research on related diaspirin cross-linkers has historically centered on hemoglobin, with bis(3,5-dibromosalicyl)fumarate (B1238764) being used to cross-link lysine (B10760008) residues within the protein, thereby affecting its oxygen affinity and stability. nih.govnih.govnih.gov Similarly, bis(3,5-dibromosalicyl)sebacate has been shown to cross-link the beta chains of hemoglobin. nih.gov These reagents are known to react with primary amines, such as the epsilon-amino group of lysine residues. gbiosciences.com

The future utility of bis(3,5-dibromosalicyl)glutarate lies in extending this specific reactivity to a broader range of biomolecular targets. The principles of cross-linking can be applied to capture and study a vast array of protein-protein interactions. thermofisher.com Potential novel targets for this compound could include:

Enzyme Complexes: Stabilizing multimeric enzyme complexes to study their quaternary structure and the functional interplay between subunits.

Protein-Nucleic Acid Complexes: Investigating the interactions between proteins and DNA or RNA, which are often transient and difficult to characterize.

Receptor-Ligand Interactions: Capturing the interaction between cell surface receptors and their ligands for structural and functional analysis. thermofisher.com

Cytoskeletal Proteins: Probing the dynamic interactions of proteins like actin and tubulin that form the cellular cytoskeleton.

The glutarate linker provides a specific spatial constraint between the reactive dibromosalicyl groups, making it a valuable tool for probing distances within or between proteins. Exploring its reactivity with proteins involved in cellular signaling, metabolism, and structural organization will be crucial for unlocking its full potential in diverse biomolecular studies.

Integration into Advanced Protein Structure Determination Workflows (e.g., Cryo-Electron Microscopy with cross-linked samples)

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the high-resolution structures of large and complex biomolecules. youtube.com A significant challenge in cryo-EM is the conformational flexibility and heterogeneity of many protein complexes, which can hinder image alignment and high-resolution reconstruction. youtube.com Chemical cross-linking offers a powerful solution to this problem by stabilizing complexes in a more uniform conformational state.

The integration of this compound into cryo-EM workflows presents a promising future direction. In published studies, other cross-linkers like glutaraldehyde (B144438) and disuccinimidyl suberate (B1241622) (DSS) have been successfully used to prepare more homogeneous samples for cryo-EM analysis, leading to higher-resolution structures. elifesciences.org

The process would involve:

Incubating the purified protein complex with this compound to form covalent cross-links.

Quenching the reaction to prevent over-cross-linking.

Preparing cryo-EM grids of the stabilized complex for data collection.

By "freezing" dynamic or transiently interacting complexes, the glutarate cross-linker could enable the structural determination of challenging targets that are otherwise inaccessible to cryo-EM. Furthermore, combining cryo-EM data with cross-linking mass spectrometry (XL-MS) can provide a powerful integrative approach to define and validate protein structures and interaction interfaces. youtube.comnih.gov

Rational Design of Next-Generation Glutarate-Based Cross-linkers with Enhanced Specificity and Efficiency

The effectiveness of a cross-linker is determined by its spacer arm length, flexibility, and the reactivity of its terminal groups. The family of bis(3,5-dibromosalicyl) esters, which includes the fumarate (B1241708), glutarate, and sebacate (B1225510) variants, exemplifies how modifying the central linker can alter the distance constraint imposed on a target protein. nih.govnih.gov Rational design of next-generation cross-linkers based on the glutarate scaffold is a key area for future development. nih.gov

Design strategies could focus on:

Modifying Spacer Arm Rigidity: Introducing more rigid or more flexible linkers than glutarate to target specific types of protein interactions.

Altering Hydrophilicity: Synthesizing analogs with more hydrophilic linkers to improve solubility and reduce non-specific hydrophobic interactions, which is particularly important for in vivo cross-linking. thermofisher.com

Introducing Cleavable Moieties: Incorporating bonds into the linker that can be cleaved by specific chemical reagents or by mass spectrometry (MS-cleavable). nih.gov This greatly simplifies the analysis of cross-linked peptides in mass spectrometry workflows.

Adding Enrichment Handles: Including functional groups like an azide (B81097) or alkyne to allow for "click chemistry"-based enrichment of cross-linked species, increasing detection sensitivity. nih.gov

The goal is to create a toolkit of glutarate-based cross-linkers with tailored properties, allowing researchers to select the optimal reagent for their specific biological question, thereby enhancing both the specificity and efficiency of cross-linking experiments.

CompoundLinker StructureKey Characteristic
Bis(3,5-dibromosalicyl)fumarate-OC(O)CH=CHC(O)O-Rigid, unsaturated linker
This compound-OC(O)(CH2)3C(O)O-Flexible, 5-carbon saturated linker
Bis(3,5-dibromosalicyl)sebacate-OC(O)(CH2)8C(O)O-Longer, flexible, 10-carbon saturated linker

Development of High-Throughput Screening Methodologies for Related Compounds and their Biological Activity

To accelerate the discovery of new applications for glutarate-based cross-linkers, high-throughput screening (HTS) methodologies are essential. While specific HTS protocols for this compound have not been detailed, general frameworks for screening cross-linker libraries or covalent inhibitors can be adapted. nih.govacs.org

A potential HTS workflow could involve:

Library Synthesis: Generating a diverse library of glutarate-based analogs with variations in the linker and reactive groups.

Target Incubation: Reacting this library in parallel against a panel of purified protein targets or even complex cell lysates.

Activity Readout: Using techniques like high-throughput polyacrylamide gel electrophoresis (PAGE) to detect shifts in protein mobility indicating a cross-linking event. nih.gov

Mass Spectrometry Analysis: Employing automated mass spectrometry to identify "hit" compounds and their specific sites of reaction on the target proteins.

Such an approach would allow for the rapid identification of novel cross-linkers with high specificity for certain protein classes or even individual proteins. This would move beyond the one-size-fits-all application of cross-linkers and toward the development of highly selective chemical probes for studying protein interactions in complex biological systems.

Addressing Challenges in the Scalable Synthesis and Purification of Analogs for Broader Research Application

A major hurdle for the widespread use of novel chemical probes is the ability to produce them in sufficient quantity and purity in an economical manner. The synthesis of this compound and its future analogs presents several challenges that must be overcome for broader research application.

Key challenges include:

Synthesis Optimization: The synthesis, likely proceeding through the reaction of 3,5-dibromosalicylic acid with an activated form of glutaric acid (e.g., glutaryl chloride), needs to be optimized for high yield and scalability. Developing robust, multi-gram scale syntheses is crucial. nih.gov

Purification Strategies: The crude product will contain unreacted starting materials and side products. Developing efficient purification methods, such as column chromatography or recrystallization, is critical to ensure the high purity required for biological experiments.

Quality Control: Establishing rigorous quality control protocols using techniques like NMR, mass spectrometry, and HPLC is necessary to ensure the identity, purity, and stability of each synthesized batch.

Addressing these synthetic and purification challenges is fundamental. An optimized and scalable production route will enable the commercial availability and widespread academic use of this compound and its rationally designed analogs, thereby facilitating the future research directions outlined above. nih.gov

Q & A

Q. How can researchers optimize the synthesis of Bis(3,5-dibromosalicyl)glutarate to improve yield and purity?

Methodological Answer: Employ factorial experimental design to systematically evaluate variables such as temperature, solvent ratios, and reaction duration. For example, a 2<sup>k</sup> factorial design can identify significant factors affecting yield, while response surface methodology (RSM) refines optimal conditions. Statistical tools like ANOVA validate reproducibility .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, FT-IR for functional group analysis (e.g., ester and bromine signatures), and multidimensional NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, COSY) to resolve structural ambiguities. Purity validation via GC×GC-TOF/MS ensures minimal side-product interference .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds. Pair with HPLC-UV to quantify degradation products over time under controlled humidity and temperature .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and simulate reaction pathways. Software like Gaussian or ORCA models transition states and intermediates, while molecular dynamics (MD) simulations predict solvent effects .

Q. What strategies resolve contradictions between thermodynamic and kinetic data for this compound’s stability?

Methodological Answer: Cross-reference DSC-derived thermodynamic parameters (e.g., ΔH, Tm) with real-time kinetic degradation studies (e.g., Arrhenius plots). Apply multivariate statistical models (e.g., PCA) to reconcile discrepancies caused by environmental variables or measurement artifacts .

Q. How does solvent choice influence the catalytic efficiency of this compound in esterification reactions?

Methodological Answer: Map solvent effects using Hansen solubility parameters and Kamlet-Taft solvatochromic indices . Pair with conductivity measurements to correlate polarity with reaction rates. Solvents with high dipolarity (e.g., DMF) may enhance nucleophilic attack but risk side reactions .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

Methodological Answer: Optimize countercurrent chromatography (CCC) with biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-resolution separation. Validate with LC-MS/MS to confirm purity and quantify recovery rates .

Data Analysis & Experimental Design

Q. How can researchers design experiments to evaluate the environmental impact of this compound?

Methodological Answer: Adopt life cycle assessment (LCA) frameworks to model emissions and toxicity. Use heterogeneous catalysis simulations to predict degradation pathways in aquatic systems. Validate with microcosm studies tracking biodegradation rates .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

Methodological Answer: Apply probit or logit regression to model non-linear responses. Use Bayesian hierarchical models to account for variability across biological replicates. Tools like R or Python’s SciPy package enable robust curve-fitting .

Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles, including design space exploration and process analytical technology (PAT). Use multivariate analysis (MVA) to correlate raw material impurities (e.g., via ICP-MS) with final product variability .

Q. What protocols ensure reproducibility in cross-laboratory studies of this compound’s bioactivity?

Methodological Answer: Standardize protocols using ISO/IEC 17025 guidelines . Distribute reference samples with validated certificates of analysis (CoA). Interlaboratory comparisons via Youden plots identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.